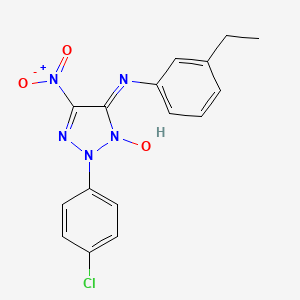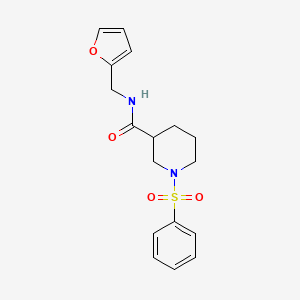![molecular formula C23H25N3O3 B4188478 N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4188478.png)
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Vue d'ensemble
Description
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as CRF1 antagonist, is a chemical compound that has been extensively studied in the field of neuroscience and pharmacology. This compound has shown promising results in the treatment of various neuropsychiatric disorders, including anxiety, depression, and addiction.
Mécanisme D'action
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide acts as a selective antagonist of the corticotropin-releasing factor 1 (N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide) receptor. The N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the stress response. By blocking the N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide receptor, N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide reduces the release of stress hormones, such as cortisol, and thus reduces the physiological and behavioral responses to stress.
Biochemical and Physiological Effects
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior, improve depressive symptoms, and reduce drug-seeking behavior in addiction models. In addition, N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, reward, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is its high selectivity and specificity for the N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide receptor. This makes it a valuable tool for studying the role of the N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide receptor in various neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. One area of research is the development of more potent and selective N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide antagonists, which could have even greater therapeutic potential in the treatment of neuropsychiatric disorders. Another area of research is the investigation of the long-term effects of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide on the brain and behavior, as well as its potential for neuroprotection. Finally, the use of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide in combination with other pharmacological agents, such as antidepressants or anxiolytics, could be explored as a potential treatment strategy for neuropsychiatric disorders.
Applications De Recherche Scientifique
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various neuropsychiatric disorders. This compound has shown promising results in reducing anxiety-like behavior in animal models, as well as improving depressive symptoms and reducing drug-seeking behavior in addiction models.
Propriétés
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22-20-9-5-4-8-19(20)21(25-26-22)23(28)24-14-15-29-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPFZGWZDWLSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4188399.png)
![N-(2-cyanophenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4188411.png)

![ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4188425.png)
![2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide](/img/structure/B4188437.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4188441.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4188447.png)

![N-1-adamantyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4188467.png)
![N-(3-chlorophenyl)-N'-[2-(phenylthio)ethyl]urea](/img/structure/B4188484.png)
![3-(4-chlorophenyl)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-1-isoindolinone](/img/structure/B4188491.png)
![9-methyl-N-[3-(4-morpholinyl)propyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4188495.png)
![2-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4188501.png)
